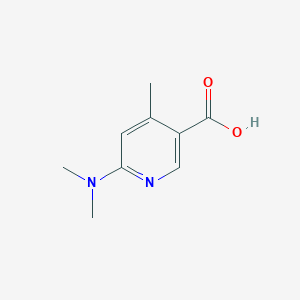

6-(Dimethylamino)-4-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCTZADULQJHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Dimethylamino 4 Methylnicotinic Acid

Established Synthetic Pathways to 6-(Dimethylamino)-4-methylnicotinic Acid

The construction of this compound can be approached through several strategic routes. These methods generally involve either building the substituted pyridine (B92270) ring system or, more commonly, performing functional group interconversions on a pre-existing pyridine scaffold. A practical approach involves the sequential modification of a 4-substituted nicotinic acid framework, where the dimethylamino group is introduced at the 6-position via nucleophilic substitution, following the installation of the methyl group at the 4-position.

A fundamental strategy for synthesizing nicotinic acid derivatives is the oxidation of an alkyl group, typically a methyl group, attached to the pyridine ring. harvard.edu This transformation converts the alkyl side chain into a carboxylic acid functional group. The industrial production of nicotinic acid itself often relies on the oxidation of 3-methylpyridine (B133936) (β-picoline) or 5-ethyl-2-methylpyridine. nih.govresearchgate.net

This principle is directly applicable to the synthesis of the 4-methyl substituted analogue. A key precursor, 6-methylnicotinic acid, is prepared through the selective, non-catalytic oxidation of a 2-methyl-5-alkylpyridine, where the alkyl group has 2 to 8 carbon atoms. google.com The process typically uses concentrated nitric acid (70-100%) at elevated temperatures (250-325°F) and pressures sufficient to maintain a liquid phase. google.com Under these conditions, the alkyl group at the 5-position is oxidized to a carboxylic acid, while the methyl group at the 2-position (which becomes the 6-position in the final nicotinic acid product) remains intact. google.com Once 6-methylnicotinic acid is formed, subsequent steps would be required to introduce the dimethylamino group.

Alternative, "greener" oxidation methods are also being developed, such as the use of hydrogen peroxide (H₂O₂) with zeolite-based catalysts for the selective oxidation of 3-methyl-pyridine under milder conditions. oaepublish.com

Table 1: Selected Oxidation Methods for Nicotinic Acid Synthesis

| Precursor | Oxidizing Agent(s) | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 2-Methyl-5-ethylpyridine | Nitric Acid (HNO₃) | 250-325°F, superatmospheric pressure | 6-Methylnicotinic acid | google.com |

| 3-Methylpyridine | Nitric Acid (HNO₃) | Gas or liquid phase, high temperature | Nicotinic acid | nih.gov |

| 3-Methylpyridine | Hydrogen Peroxide (H₂O₂) | Cu/13X zeolite catalyst, mild conditions | Nicotinic acid | oaepublish.com |

| Quinoline | Sulfuric Acid (H₂SO₄) | Selenium metal catalyst, 240–320°C | Nicotinic acid | nih.gov |

Another viable synthetic route involves the use of a nicotinaldehyde intermediate. Aldehydes represent an intermediate oxidation state between an alcohol and a carboxylic acid and can be readily oxidized to the corresponding carboxylic acid. harvard.edu In this context, a precursor such as 6-(dimethylamino)-4-methylnicotinaldehyde (B1314641) would be an ideal intermediate.

The oxidation of the aldehyde functional group to a carboxylic acid is a standard and high-yielding transformation in organic chemistry. While the direct synthesis of this compound from its corresponding aldehyde is not extensively detailed in the provided literature, the principle is well-established. For instance, nicotinaldehyde has been identified as a biological precursor for nicotinic acid in NAD biosynthesis, demonstrating this functional group conversion. nih.gov The existence of related aldehyde precursors, such as 6-(dimethylamino)nicotinaldehyde (B137783), supports the feasibility of this approach. sigmaaldrich.com The preparation of nicotinaldehydes themselves can be achieved via the reduction of corresponding nicotinic acid derivatives, such as morpholinamides, highlighting the synthetic interchangeability of these functional groups. google.com

The synthesis of complex molecules often requires multi-step sequences where simpler, functionalized building blocks are elaborated. Substituted nicotinic acids, such as this compound, can serve as key intermediates in such pathways. For example, research into nicotine (B1678760) analogues has utilized 2,6-dichloro-4-methylnicotinic acid as a starting material for a multi-step synthesis, demonstrating how a substituted nicotinic acid core can be systematically modified. nih.gov

The synthesis of the target compound itself is inherently a multi-step process, likely involving:

Formation of the core 4-methylnicotinic acid structure.

Introduction of a leaving group (e.g., a halogen like bromine) at the 6-position. A known pathway for a related compound involves starting with 6-bromonicotinic acid. chemsrc.com

Nucleophilic aromatic substitution of the leaving group with dimethylamine (B145610) to install the 6-(dimethylamino) functionality. chemsrc.com

This sequential approach allows for the controlled construction of the desired substitution pattern on the pyridine ring.

Precursors and Intermediate Compounds in Synthesis

The successful synthesis of this compound relies on the availability of key precursors and the strategic formation of specific intermediates. These starting materials and transient compounds are critical for building the final molecular architecture.

Nitrile and aldehyde functional groups are valuable intermediates in organic synthesis due to their versatile reactivity.

Nicotinonitrile Intermediates: A nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This makes nicotinonitrile derivatives excellent precursors for nicotinic acids. An analogous intermediate for the target compound would be 6-(dimethylamino)-4-methylnicotinonitrile. The conversion of a nitrile to a carboxylic acid is a robust and widely used transformation. Modern biocatalytic methods have also been developed, using nitrilase enzymes to convert 3-cyanopyridine (B1664610) (nicotinonitrile) into nicotinic acid with high efficiency under mild conditions. frontiersin.org

Nicotinaldehyde Intermediates: As discussed previously (Section 2.1.2), an aldehyde group (-CHO) is a direct precursor to a carboxylic acid via oxidation. The compound 6-(dimethylamino)nicotinaldehyde is a known chemical, making it a highly relevant potential intermediate. sigmaaldrich.com The preparation of nicotinaldehydes can be accomplished through various methods, including the reduction of nicotinic acid derivatives. google.com

The oxidation of alkyl-substituted pyridines is a major industrial route for producing nicotinic acids and their derivatives. nih.gov This strategy leverages readily available and inexpensive petrochemical feedstocks.

A crucial precursor for the target molecule is 6-methylnicotinic acid . A significant industrial pathway to produce this intermediate starts with 2-methyl-5-ethylpyridine . google.com In a process using a strong oxidizing agent like nitric acid, the ethyl group at the 5-position is selectively oxidized to a carboxylic acid, yielding 6-methylnicotinic acid. google.comgoogle.com This intermediate contains the necessary 4-methyl (equivalent to the starting 6-methyl) and carboxylic acid groups, requiring only the subsequent introduction of the dimethylamino function to complete the synthesis.

Table 2: Key Precursors and Intermediates for Synthesis

| Compound Name | Molecular Formula | Role in Synthesis | Reference(s) |

|---|---|---|---|

| 2-Methyl-5-ethylpyridine | C₈H₁₁N | Starting material for alkylpyridine oxidation route | nih.govgoogle.com |

| 6-Methylnicotinic acid | C₇H₇NO₂ | Key precursor containing the methyl and carboxylic acid groups | google.com |

| 6-Bromonicotinic acid | C₆H₄BrNO₂ | Precursor for introducing the amino group via substitution | chemsrc.com |

| 6-(Dimethylamino)nicotinaldehyde | C₈H₁₀N₂O | Aldehyde intermediate, can be oxidized to the final product | sigmaaldrich.com |

| 3-Cyanopyridine (Nicotinonitrile) | C₆H₄N₂ | Demonstrates the nitrile-to-acid conversion pathway | frontiersin.orgorgsyn.org |

| Dimethylamine | C₂H₇N | Reagent for introducing the dimethylamino group | chemsrc.com |

Functionalized Pyridine Precursors

The synthesis of highly functionalized pyridines often relies on the strategic use of pre-functionalized starting materials. acs.org One-pot, multi-component reactions are particularly efficient, allowing for the construction of complex pyridine structures in a single step. For instance, a three-component tandem reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a rapid and environmentally friendly route to highly substituted pyridines. nih.gov This process is thought to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. nih.gov

Another approach involves the rhodium-catalyzed C–H bond functionalization of ketoximes and terminal alkynes, which offers a modular synthesis of diversely substituted pyridines. nih.gov The strategic choice of precursors is also critical in building complex systems, as demonstrated in the synthesis of 6-azaindoles from 3-amino-4-methylpyridines. rsc.org In this case, the methyl group on the pyridine ring is activated under acidic conditions to facilitate cyclization. rsc.org The nature of substituents on the pyridine precursor can significantly influence the reaction outcome. nih.gov

Advanced Synthetic Methodologies and Process Optimization

To enhance the efficiency, yield, and sustainability of synthetic routes, modern chemistry employs advanced methodologies such as Design of Experiments (DoE) and high-throughput synthesis.

Design of Experiments (DoE) in Synthetic Chemistry

Design of Experiments (DoE) is a powerful statistical tool used to systematically optimize reaction conditions. acsgcipr.org It allows chemists to investigate the influence of multiple variables (e.g., temperature, concentration, catalyst loading) on a reaction's outcome simultaneously. acsgcipr.orgrsc.org This structured approach is more efficient than traditional one-variable-at-a-time optimization. rsc.org For instance, in the synthesis of nicotinic acid derivatives, DoE could be employed to optimize reaction parameters like temperature, time, and reagent concentrations to maximize yield and minimize byproducts. jetir.org The application of DoE can lead to the development of robust and optimal processes for manufacturing chemical intermediates. acsgcipr.org

High-Throughput Synthesis Approaches

High-throughput experimentation (HTE) accelerates chemical discovery by enabling the rapid screening of numerous reaction conditions in parallel. youtube.com This methodology utilizes automation and robotics to perform a large number of experiments on a small scale, minimizing the consumption of valuable reagents. youtube.com HTE is particularly valuable for library synthesis, where a large collection of related compounds is generated for screening purposes, such as in drug discovery. youtube.com In the context of functionalized pyridines, HTE could be used to quickly identify optimal catalysts, solvents, and other reaction parameters for the synthesis of a library of derivatives for biological evaluation. youtube.comacs.org

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups: the pyridine ring, the carboxylic acid, the methyl group, and the electron-donating dimethylamino group.

Reactivity Towards Nucleophiles

The pyridine ring is generally considered electron-deficient and can be susceptible to nucleophilic attack, particularly when substituted with leaving groups at the 2- and 4-positions. quimicaorganica.orguoanbar.edu.iq The reaction typically proceeds through an addition-elimination mechanism. quimicaorganica.org The presence of an electron-withdrawing group on the pyridine ring enhances its reactivity towards nucleophiles. uoanbar.edu.iq Conversely, the reactivity of this compound towards nucleophiles would also be influenced by the electron-donating dimethylamino group.

A study on the reactivity of pyridoxylamine, an amine-based nucleophile, with various electrophiles demonstrated that reaction rates can vary significantly depending on the nature of the electrophile. nih.gov This highlights the importance of the electrophile's structure in determining the kinetics of nucleophilic substitution reactions.

Influence of the Dimethylamino Moiety on Pyridine Reactivity

The dimethylamino group at the 6-position has a profound electronic influence on the pyridine ring. As a strong electron-donating group, it increases the electron density of the ring system through resonance. valpo.eduyoutube.com This increased electron density makes the pyridine nitrogen more basic and nucleophilic compared to unsubstituted pyridine. valpo.eduyoutube.com

Regioselectivity and Stereoselectivity in Transformations

The chemical reactivity of this compound is significantly influenced by the arrangement and electronic nature of the substituents on its pyridine ring. These factors govern the regioselectivity and potential stereoselectivity of its chemical transformations. Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions, while stereoselectivity describes the preferential formation of one stereoisomer over others. nih.govmasterorganicchemistry.com

Regioselectivity in Transformations

The pyridine ring of this compound presents several non-equivalent carbon atoms where reactions can occur. The outcome of such reactions is dictated by the interplay of electronic and steric effects of the existing substituents: the electron-donating dimethylamino group at the C6 position, the electron-donating methyl group at the C4 position, and the electron-withdrawing carboxylic acid group at the C3 position.

The dimethylamino group strongly activates the pyridine ring towards electrophilic substitution, but more importantly, it influences the regioselectivity of nucleophilic additions, especially in activated forms like N-alkyl pyridinium (B92312) salts. Research on related N-alkyl nicotinate (B505614) salts has demonstrated that the regioselectivity of nucleophilic additions can be precisely controlled by the choice of catalyst. nih.gov For instance, the addition of aryl boron nucleophiles to nicotinic acid derivatives can be directed to either the C2 or C6 position depending on the phosphine (B1218219) ligand used in a rhodium-catalyzed reaction. nih.gov Ligands with a small bite angle, such as Bobphos and QuinoxP*, tend to favor addition at the C2 position, whereas ligands like BINAP direct the nucleophile to the C6 position. nih.gov This catalyst-controlled regiodivergence is a powerful tool for synthesizing specific constitutional isomers. nih.govnih.gov

While direct studies on this compound are not prevalent, these findings on analogous structures provide a framework for predicting its reactivity. The presence of the C6-dimethylamino group would likely disfavor C6-addition due to steric hindrance and electronic repulsion, potentially making C2-functionalization more favorable in such catalyzed reactions.

| Catalyst System (Rh-Ligand) | Target Position | Observed Outcome | Key Influencing Factor |

|---|---|---|---|

| Rh/BINAP | C6 | Favors addition at the C6 position. | Wide bite angle of the ligand. |

| Rh/Bobphos | C2 | Favors addition at the C2 position. | Small bite angle of the ligand. |

| Rh/QuinoxP* | C2 | Delivers C2 addition products, sometimes with higher overall yield than Bobphos. | Ligand structure and reaction kinetics. |

Stereoselectivity in Transformations

Stereoselectivity becomes relevant when a transformation creates or modifies a chiral center, leading to the formation of enantiomers or diastereomers in unequal amounts. The parent molecule, this compound, is achiral. However, reactions such as the reduction of the pyridine ring or nucleophilic addition to the ketone group in a derivative could introduce one or more stereocenters.

The principles of stereoselectivity are well-demonstrated in the metabolism of related pyridine-containing compounds like nicotine. Studies on the metabolism of nicotine and tobacco-specific nitrosamines (TSNAs) in rats show that the reduction of a ketone metabolite, 4-oxo-4-(3-pyridyl)butanoic acid, to 4-hydroxy-4-(3-pyridyl)butanoic acid proceeds with distinct stereoselectivity. nih.gov The stereochemical outcome depends on the precursor molecule. Metabolism of the nitrosamine (B1359907) NNK primarily yields the (S)-enantiomer of the hydroxy acid, whereas metabolism of nicotine and the keto acid itself predominantly produces the (R)-enantiomer. nih.gov This demonstrates that even with the same core structure, the enzymatic environment or reaction pathway dictates which stereoisomer is formed.

| Precursor Compound | Major Enantiomer Formed |

|---|---|

| NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | (S)-hydroxy acid |

| Nicotine | (R)-hydroxy acid |

| Keto acid (4-oxo-4-(3-pyridyl)butanoic acid) | (R)-hydroxy acid |

| NNN (N'-nitrosonornicotine) | Both (R) and (S) enantiomers |

In synthetic chemistry, achieving stereoselectivity in transformations of a molecule like this compound would typically involve the use of chiral catalysts, reagents, or auxiliaries. For example, the asymmetric hydrogenation of the pyridine ring or a derivative C=C double bond using a chiral transition metal catalyst could yield a specific enantiomer of the corresponding saturated heterocyclic or substituted alkane product. Although specific examples for this compound are not detailed in available literature, the established principles of asymmetric synthesis would be applicable for creating chiral derivatives. bham.ac.uk

Derivatization Strategies and Analogue Development of 6 Dimethylamino 4 Methylnicotinic Acid

Synthesis of Ester Derivatives

The conversion of the carboxylic acid group of 6-(dimethylamino)-4-methylnicotinic acid into an ester is a fundamental derivatization strategy. This is typically achieved through well-established esterification methods.

One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmdpi.com This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.orgsciencemadness.org

For more sensitive or sterically hindered substrates, the Steglich esterification offers a milder alternative. rsc.orgorganic-chemistry.orgwikipedia.org This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). fiveable.meorganic-chemistry.orgjove.com The reaction proceeds at room temperature and is highly efficient, even for the formation of esters from bulky alcohols. rsc.orgorganic-chemistry.org The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP. organic-chemistry.orgwikipedia.org

A variety of ester derivatives can be synthesized by selecting different alcohol reactants.

Table 1: Examples of Ester Derivatives of this compound

| Reactant Alcohol | Ester Product Name | Chemical Formula of Ester |

|---|---|---|

| Methanol | Methyl 6-(dimethylamino)-4-methylnicotinate | C₁₀H₁₄N₂O₂ |

| Ethanol | Ethyl 6-(dimethylamino)-4-methylnicotinate | C₁₁H₁₆N₂O₂ |

| Isopropanol | Isopropyl 6-(dimethylamino)-4-methylnicotinate | C₁₂H₁₈N₂O₂ |

| tert-Butanol | tert-Butyl 6-(dimethylamino)-4-methylnicotinate | C₁₃H₂₀N₂O₂ |

| Benzyl alcohol | Benzyl 6-(dimethylamino)-4-methylnicotinate | C₁₆H₁₈N₂O₂ |

Amide and Carboxamide Derivative Synthesis

The synthesis of amide and carboxamide derivatives from this compound is another crucial derivatization pathway. This transformation involves the coupling of the carboxylic acid with a primary or secondary amine. The direct reaction is generally not feasible and requires the activation of the carboxylic acid. nih.gov

The most common method involves converting the carboxylic acid into a more reactive species, such as an acid chloride, which then readily reacts with an amine. rdd.edu.iq Alternatively, and more frequently used in modern synthesis due to milder conditions, are one-pot procedures using coupling reagents.

A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. nih.gov These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine.

Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. peptide.com The reaction of the carboxylic acid with a carbodiimide forms an O-acylisourea intermediate. organic-chemistry.org While this intermediate can react directly with an amine, the reaction is often accelerated and side reactions (like racemization in chiral substrates) are suppressed by the addition of activating agents like 1-hydroxybenzotriazole (HOBt) . peptide.comacs.orgluxembourg-bio.com The HOBt ester formed is highly reactive towards amines. acs.org A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines. nih.govnih.gov

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). acs.org Triazine derivatives like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are also effective for amide synthesis, including with sterically hindered amines. wikipedia.org

Table 2: Common Amide Coupling Reagents and Conditions

| Coupling Reagent | Activating Agent (Additive) | Typical Solvent | Key Features |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | DMAP | Dichloromethane (DCM) | Insoluble urea (B33335) byproduct (DCU) is easily filtered off. wikipedia.orgresearchgate.net |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | Dimethylformamide (DMF), DCM | Water-soluble urea byproduct, easy workup. nih.govacs.org |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Base (e.g., DIPEA) | DMF | Highly efficient, low racemization. |

| DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | None needed | Methanol, Water | Effective for hindered amines, mild conditions. wikipedia.org |

Preparation of Pyridine (B92270) N-Oxide Analogues

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding pyridine N-oxide. This modification significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential biological interactions.

The N-oxidation is typically achieved by treating the parent pyridine derivative with an oxidizing agent. ccspublishing.org.cnorgsyn.orgyoutube.com Common reagents for this transformation include peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.org Another widely used and safer method involves the use of hydrogen peroxide, often in the presence of a catalyst or in a solvent like acetic acid. ccspublishing.org.cnorgsyn.org The use of urea-hydrogen peroxide (UHP) adduct offers a stable and easy-to-handle solid oxidant. organic-chemistry.org More recently, catalytic systems such as sodium tungstate (B81510) (Na₂WO₄) with aqueous hydrogen peroxide have been developed as a convenient method for direct oxidation. ccspublishing.org.cn

The general reaction for the N-oxidation of this compound is as follows:

This compound + [Oxidizing Agent] → this compound 1-oxide

Incorporation into Fused Heterocyclic Systems

The structure of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. By building additional rings onto the pyridine core, novel chemical entities with distinct three-dimensional shapes and properties can be generated.

Thieno[b]pyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, are an important class of heterocyclic compounds. A common route to synthesize 2-aminothiophene derivatives is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov

To synthesize a thiophene-fused derivative of this compound, one could envision a strategy starting from a suitably functionalized precursor. For example, a derivative where the 2- and 3-positions of the pyridine ring are modified could undergo cyclization to form a thieno[2,3-b]pyridine (B153569) structure. The synthesis often involves multiple steps to introduce the necessary reactive groups onto the pyridine core before the final ring-closing reaction to form the thiophene moiety. mdpi.comarkat-usa.org The resulting thieno[2,3-b]pyridine-5-carboxylic acid derivatives are valuable intermediates for further chemical exploration. nih.govuni.lu

The nicotinic acid moiety can be used to construct fused thiadiazole systems. A versatile approach involves the conversion of the carboxylic acid group into a nicotinoyl hydrazide. rdd.edu.iq This intermediate can then be reacted with various reagents to form a 1,3,4-thiadiazole (B1197879) ring. For instance, reaction with carbon disulfide in a basic medium can lead to an oxadiazole-thione, which can be a precursor to thiadiazoles. A more direct route involves reacting the acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid to directly form a 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole derivative. rdd.edu.iqnih.gov

These 2-amino-1,3,4-thiadiazole (B1665364) intermediates are key building blocks for creating fused systems like fiveable.meacs.orgtandfonline.comthiadiazolo[3,2-a]pyrimidines. tandfonline.comnih.govtandfonline.combiointerfaceresearch.com This is typically achieved by reacting the aminothiadiazole with a 1,3-dielectrophile, such as a β-ketoester or acetylacetone, which leads to a cyclocondensation reaction to form the fused pyrimidine (B1678525) ring. tandfonline.combiointerfaceresearch.com Three-component reactions have also been developed for the efficient one-pot synthesis of these fused systems. tandfonline.comtandfonline.com

Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds

The chemical architecture of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This fused pyrimidine ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. nih.govrsc.orgmdpi.com The synthesis of these scaffolds often involves cyclocondensation reactions, where a substituted pyridine, such as a nicotinic acid derivative, is fused with a pyrimidine precursor. mdpi.comresearchgate.net

The general strategy for constructing the pyrido[2,3-d]pyrimidine core from a nicotinic acid derivative involves several key steps. Typically, the nicotinic acid is first converted to a more reactive intermediate, such as an o-aminonicotinonitrile or a related amide. nih.gov For instance, a common pathway involves the reaction of a 6-aminopyrimidine derivative, like 6-aminouracil, with a suitable three-carbon synthon derived from the nicotinic acid precursor. mdpi.comresearchgate.net The enaminone heteroannulation reaction, for example, can be accomplished under acidic conditions to furnish the desired fused ring system. mdpi.com

In the context of this compound, its functional groups—the carboxylic acid and the pyridine ring—are primed for such transformations. The carboxylic acid can be converted into an amide, ester, or acyl chloride to facilitate cyclization reactions. The electron-donating dimethylamino group at the 6-position influences the reactivity of the pyridine ring, potentially directing the regioselectivity of the cyclization. Various synthetic protocols, including microwave-assisted and metal-free multicomponent reactions, have been developed to improve the efficiency and environmental footprint of these syntheses. researchgate.net These methods allow for the creation of diverse libraries of pyrido[2,3-d]pyrimidine derivatives for biological screening. mdpi.comresearchgate.net

Table 1: Synthetic Strategies for Pyrido[2,3-d]pyrimidine Scaffolds

| Reaction Type | Key Precursors | Reaction Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 6-Aminouracil, Enaminone | Acidic conditions (e.g., Acetic Acid) | mdpi.com |

| Intramolecular Heterocyclization | o-Aminonicotinonitrile, Acid Chloride | Pyridine, Room Temperature | nih.gov |

| Three-Component Reaction | Aminopyrimidine, Isatin, Pyrazol-5-amine | Aqueous medium, Metal-free | researchgate.net |

| Reductive Condensation | 6-Cyano-pyrido[2,3-d]pyrimidine, Aniline | Raney Ni, Acetic Acid | mdpi.com |

Bioconjugation and Ligand Design Applications

The structural features of this compound make it a candidate for applications in bioconjugation and ligand design. Bioconjugation involves the covalent attachment of a molecule to a biomacromolecule, such as a protein or nucleic acid, to create a hybrid with novel functions. nih.govyoutube.com The carboxylic acid group on the pyridine ring is a key handle for such modifications. It can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of a protein, to form a stable amide bond. youtube.comlifetein.com This common bioconjugation strategy allows the molecule to be tethered to carrier proteins, antibodies, or other biological vectors for targeted delivery or diagnostic purposes.

Design Principles for Ligand-Target Interactions

The potential of this compound as a ligand for biological targets is governed by the principles of molecular recognition. The molecule's distinct functional groups can participate in a variety of non-covalent interactions that stabilize the ligand-receptor complex.

Hydrogen Bonding: The carboxylic acid group is a prime hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygen atoms). The pyridine nitrogen atom also acts as a hydrogen bond acceptor. These interactions are crucial for binding to the active sites of many enzymes and receptors. nih.gov

Electrostatic Interactions: At physiological pH, the carboxylic acid will be deprotonated to a carboxylate, which can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine in a protein's binding pocket.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov This type of interaction is a significant contributor to the binding affinity and specificity of many drugs and biological molecules.

Hydrophobic Interactions: The methyl group on the pyridine ring and the two methyl groups of the dimethylamino moiety contribute to the molecule's hydrophobic character, allowing it to interact favorably with nonpolar pockets within a target protein.

These interaction principles are evident in how related nicotinic acid derivatives bind to their targets. For example, studies on NAD⁺-dependent transcription factors have shown that the binding of the nicotinamide (B372718)/nicotinic acid moiety is highly specific and critical for biological function, involving a network of hydrogen bonds and conformational changes in the protein. elifesciences.org

Functionalization for Catalytic Ligand Development (e.g., N-Heterocyclic Carbenes)

Beyond direct biological interactions, this compound can be functionalized for use in transition metal catalysis, particularly as a precursor for N-Heterocyclic Carbene (NHC) ligands. NHCs are a class of stable carbene molecules that have become ubiquitous as ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. nih.gov

A modular approach can be employed to synthesize NHC ligands from nicotinic acid derivatives. nih.gov This typically involves converting the carboxylic acid into an ester or amide, which is then used to link the pyridine core to an imidazole (B134444) or imidazolium (B1220033) salt—the precursor to the NHC. The resulting structure is a "tagged" ligand, where the nicotinic acid-derived portion can influence the catalyst's solubility, stability, or even enable its immobilization on a solid support. Research has demonstrated the synthesis of NHC ligands tagged with isonicotinic acid and 4-(dimethylamino)benzoic acid for use in ruthenium-based olefin metathesis catalysts. nih.gov A similar strategy could be applied to this compound to develop novel, functionalized NHC ligands for various catalytic transformations, including nickel-catalyzed C-H functionalization. nih.gov

Table 2: Potential Functionalization Reactions for Ligand Development

| Functional Group | Reagent/Reaction Type | Resulting Moiety | Application | Reference |

|---|---|---|---|---|

| Carboxylic Acid | EDC/NHS coupling with an amine | Amide | Bioconjugation, NHC ligand synthesis | youtube.comnih.gov |

| Carboxylic Acid | Esterification (e.g., with an alcohol) | Ester | Synthetic intermediate for ligand synthesis | nih.gov |

| Dimethylamino Group | Quarternization (e.g., with an alkyl halide) | Quaternary ammonium (B1175870) salt | Modifying solubility and electronic properties | N/A |

| Pyridine Ring | C-H Activation/Functionalization | Substituted Pyridine | Creating diverse ligand libraries | nih.gov |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of atomic nuclei, a precise map of the atomic connectivity and chemical environment can be constructed.

¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

The ¹H and ¹³C NMR spectra of 6-(Dimethylamino)-4-methylnicotinic acid are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group at the 4-position, and the N,N-dimethylamino group at the 6-position. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The two aromatic protons on the pyridine ring are expected to appear as singlets or narrow doublets in the aromatic region (typically 7-9 ppm), with their exact chemical shifts influenced by the electronic effects of the substituents. The methyl group at the 4-position would likely resonate as a sharp singlet in the upfield region (around 2.2-2.6 ppm). The six protons of the N,N-dimethylamino group are expected to appear as a singlet further upfield (around 3.0 ppm), indicative of the two magnetically equivalent methyl groups attached to the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is anticipated to have the most downfield chemical shift, typically in the range of 165-185 ppm. The aromatic carbons of the pyridine ring will resonate in the region of 110-160 ppm, with their specific shifts dictated by the positions of the substituents. The carbon of the methyl group at the 4-position is expected around 15-25 ppm. The two equivalent carbons of the N,N-dimethylamino group will likely appear around 40 ppm.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165-185 |

| Pyridine Ring C2-H | 7.5-8.5 (singlet/doublet) | 140-150 |

| Pyridine Ring C5-H | 7.0-8.0 (singlet/doublet) | 110-120 |

| 4-Methyl (-CH₃) | 2.2-2.6 (singlet) | 15-25 |

| 6-Dimethylamino (-N(CH₃)₂) | ~3.0 (singlet) | ~40 |

| Pyridine Ring C3 | - | 120-130 |

| Pyridine Ring C4 | - | 145-155 |

| Pyridine Ring C6 | - | 155-165 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Conformational and Mechanistic Insights

To further probe the three-dimensional structure and dynamic behavior of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed. These experiments can reveal through-space correlations between protons, providing insights into the preferred conformation of the rotatable bonds, such as the orientation of the carboxylic acid group and the dimethylamino group relative to the pyridine ring.

Furthermore, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two or three bonds), which helps to piece together the complete molecular framework and confirm the substitution pattern on the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, which each have characteristic vibrational frequencies.

Functional Group Identification and Molecular Fingerprinting

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to its key functional groups.

Carboxylic Acid Group: A broad O-H stretching vibration is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹.

Pyridine Ring: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

Dimethylamino Group: The C-N stretching vibration of the dimethylamino group will likely be observed in the 1000-1200 cm⁻¹ region.

Methyl Group: The C-H stretching and bending vibrations of the methyl group will also be present in the spectrum.

The combination of these characteristic bands provides a unique "molecular fingerprint," allowing for the identification and confirmation of the compound's structure.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

| Pyridine Ring | C-H stretch | >3000 | Medium |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 | Medium to Strong |

| Dimethylamino Group | C-N stretch | 1000-1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the parent ion, confirming the molecular formula of this compound as C₉H₁₂N₂O₂. The calculated exact mass for this formula is 180.0899 g/mol .

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In structural elucidation, the fragmentation pattern of a molecule provides a virtual fingerprint, allowing for its confirmation. When this compound is analyzed by techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), the molecule is first ionized, typically by protonation to form the molecular ion [M+H]⁺. This ion is then subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions.

The analysis of these fragments helps to piece together the original structure. For this compound, the fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group as carbon dioxide (CO₂), a common fragmentation for carboxylic acids.

Loss of methyl groups: Cleavage of one or both methyl groups from the dimethylamino moiety.

Ring fragmentation: Cleavage of the pyridine ring structure, although this often requires higher energy.

The stability of the resulting fragment ions, known as carbocations, influences the intensity of their corresponding peaks in the mass spectrum. libretexts.orglibretexts.org More stable ions will be more abundant and thus produce taller peaks. libretexts.orglibretexts.org By interpreting the m/z values of these fragments, the precise arrangement of the dimethylamino, methyl, and nicotinic acid components can be unequivocally confirmed.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Note: This table represents predicted fragmentation patterns for illustrative purposes, as specific experimental data is not available in the cited literature.)

| Fragment Ion | Predicted m/z | Proposed Neutral Loss |

| [M+H]⁺ (Molecular Ion) | 181.09 | - |

| [M+H - H₂O]⁺ | 163.08 | Water (H₂O) |

| [M+H - CO₂]⁺ | 137.10 | Carbon Dioxide (CO₂) |

| [M+H - CH₃]⁺ | 166.07 | Methyl Radical (•CH₃) |

| [M+H - N(CH₃)₂]⁺ | 136.05 | Dimethylamine (B145610) (NH(CH₃)₂) |

Hyphenated Techniques for Mixture Analysis (e.g., LC-MS)

In many real-world applications, such as pharmaceutical analysis or metabolomics, compounds of interest exist within complex mixtures. Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing such samples. Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful hyphenated technique. lcms.cz

In an LC-MS analysis of a mixture containing this compound, the sample is first injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. lcms.cz The components of the mixture are separated based on their differing affinities for the stationary phase (the column) and the mobile phase (the solvent). This separation over time allows individual compounds to be isolated before they enter the mass spectrometer.

As the separated this compound elutes from the chromatography column, it is ionized and detected by the mass spectrometer. nih.gov This provides both the retention time from the LC (a characteristic of the compound under specific conditions) and the mass spectrum from the MS, which confirms its identity and allows for quantification. nih.govnih.gov This dual-detection method provides high specificity and sensitivity, making it ideal for the simultaneous determination of a compound and its metabolites in biological fluids like plasma. nih.gov

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The atoms in a crystal lattice diffract an incident X-ray beam into specific directions, creating a unique diffraction pattern that reveals the crystal's structure.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. unimi.it To perform this analysis, a perfect, single crystal of this compound is required. This crystal is mounted on a diffractometer and rotated while being irradiated with X-rays. ornl.gov

The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. This analysis provides a wealth of structural information, including:

Bond lengths and angles

Torsional angles

The absolute configuration of chiral centers

Intermolecular interactions, such as hydrogen bonding

This level of detail is unparalleled and provides the absolute confirmation of the compound's molecular structure in the solid state. unimi.it

Table 2: Illustrative Data Obtainable from Single Crystal XRD (Note: The following is a hypothetical representation of data that would be obtained from an SCXRD experiment, as specific experimental data for this compound is not available in the cited literature.)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 95.5 |

| Volume (ų) | 945.2 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis

While SCXRD analyzes a single perfect crystal, powder X-ray diffraction (PXRD) is used to characterize the bulk properties of a crystalline solid. mdpi.com Instead of a single crystal, a sample of finely ground (powdered) material is used, which contains thousands of tiny crystallites in random orientations.

The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. mdpi.com PXRD is instrumental in:

Identifying different crystalline forms (polymorphs) of a compound.

Determining the purity of a crystalline sample.

Monitoring phase transitions.

For this compound, PXRD would be used to ensure batch-to-batch consistency in its solid form and to identify if different crystallization conditions produce different polymorphs, which can have significant impacts on a material's physical properties.

Other Advanced Characterization Techniques for Structural Insights

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores.

The structure of this compound contains a substituted pyridine ring, which is an aromatic system. This aromatic ring is a strong chromophore. The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group on this ring is expected to influence the energy of the electronic transitions. A UV-Vis spectrum of this compound, typically measured in a solvent like ethanol or hydrochloric acid, would show characteristic absorption maxima (λmax). starna.comstarnacells.com For example, nicotinic acid itself shows characteristic peaks at approximately 213 nm and 261 nm in acidic solution. starna.comstarnacells.com The specific λmax values for this compound would be used to confirm the nature of its conjugated system and for quantitative analysis using the Beer-Lambert law.

Surface Morphology Studies (e.g., SEM, AFM)

A comprehensive review of scientific literature and research databases did not yield any specific studies detailing the surface morphology of this compound using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM). While these techniques are powerful tools for characterizing the surface topography, grain size, and crystal habit of chemical compounds, published research focusing on this particular molecule's surface characteristics is not available.

Without experimental data from such studies, a detailed account of the surface morphology of this compound cannot be provided. Further empirical research would be required to elucidate these characteristics.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are fundamental to predicting the behavior of a molecule from the first principles of quantum mechanics. These methods are used to determine the electronic structure and energy of a molecule, providing a foundation for understanding its properties. For nicotinic acid derivatives, DFT methods, particularly using hybrid functionals like B3LYP, are commonly employed to balance computational cost and accuracy.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-(Dimethylamino)-4-methylnicotinic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Upon optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This includes generating molecular electrostatic potential (MESP) maps, which visualize the charge distribution and are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. In related nicotinic acid compounds, MESP maps show electron-rich regions (negative potential) around the nitrogen and oxygen atoms, while hydrogen atoms are typically in electron-poor regions (positive potential). For this compound, the electron-donating dimethylamino group would significantly influence this distribution, increasing the electron density on the pyridine (B92270) ring.

Table 1: Key Aspects of Geometry Optimization and Electronic Structure Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Determines the most stable conformation and provides the basis for all other computational property predictions. |

| Bond Lengths/Angles | The calculated distances and angles between atoms. | Deviations from standard values can indicate electronic effects like hyperconjugation or steric strain. |

| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, predicting reactivity towards other molecules. |

This table is based on general principles of computational chemistry as specific data for the title compound is not available.

Frontier Molecular Orbital (FMO) theory is a key part of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. For a related compound, 6-methylnicotinic acid, the calculated HOMO-LUMO gap is approximately 5.435 eV. The addition of a strong electron-donating group like dimethylamine (B145610) at the 6-position would be expected to raise the HOMO energy level and potentially lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Orbital/Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density available for donation. | The electron-donating dimethylamino group would likely concentrate the HOMO on the pyridine ring and the amino group. |

| LUMO | Lowest Unoccupied Molecular Orbital; lowest energy orbital available to accept electrons. | The LUMO is expected to be distributed over the pyridine ring and the electron-withdrawing carboxylic acid group. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, polarizability, and kinetic stability. A smaller gap generally implies higher reactivity. |

This table is based on theoretical principles; specific calculated values for the title compound are not available in the cited literature.

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts. These predictions are compared with experimental spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated and correspond to specific bond stretching, bending, and torsional motions. Comparing the calculated spectrum with the experimental one helps in assigning the observed vibrational bands to specific functional groups. For related nicotinic acids, DFT calculations have shown good agreement with experimental IR data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). This analysis helps understand the molecule's photophysical properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. Unlike quantum methods that focus on electronic structure, MD simulations use classical mechanics to model the dynamic behavior of a system, providing insights into processes that occur over longer timescales, such as conformational changes and intermolecular interactions.

While quantum calculations can find the lowest energy structure, a molecule like this compound is not static. It possesses rotatable bonds, primarily around the carboxylic acid group and the methyl groups of the dimethylamino substituent. MD simulations can explore the potential energy surface of the molecule to identify different stable conformations (rotamers) and the energy barriers between them.

By simulating the molecule's movement over time, researchers can perform a conformational analysis to understand its flexibility. This involves tracking how bond angles and dihedral angles fluctuate. The resulting data can be used to calculate properties like the root-mean-square fluctuation (RMSF) for each atom, which indicates the regions of highest flexibility within the molecule. For this compound, significant flexibility would be expected in the dimethylamino and carboxylic acid groups.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited for studying these effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and how specific interactions, such as hydrogen bonds, are formed and broken over time.

For this compound, MD simulations in an aqueous solution would reveal:

Hydration Shells: How water molecules arrange around the polar carboxylic acid group and the dimethylamino group.

Hydrogen Bonding: The dynamics of hydrogen bonds between the molecule's oxygen and nitrogen atoms and the surrounding water molecules. Studies on related nicotinic acid derivatives have investigated these solvent interactions to understand their reactivity.

Interaction Dynamics: How the molecule interacts with other solutes or biological macromolecules. MD is a crucial tool for studying drug-receptor binding, showing how a ligand fits into a binding pocket and the stability of the resulting complex.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-methylnicotinic acid |

Reaction Mechanism Elucidation via Computational Methods

The study of reaction mechanisms through computational methods is a cornerstone of modern chemistry, providing a detailed, step-by-step understanding of how chemical transformations occur. nih.gov These methods are crucial for optimizing reaction conditions and designing new synthetic pathways. rsc.org For a compound like this compound, these techniques can elucidate the pathways of its synthesis or degradation.

Transition State Characterization and Energy Barriers

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometry of these transient structures. nih.govyoutube.com The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

For reactions involving pyridine carboxylic acids, such as the synthesis of pyrazolo[3,4-b]quinolinones where pyridine-2-carboxylic acid acts as a catalyst, computational studies can reveal the energy barriers for key steps like Knoevenagel condensation and subsequent cyclization. nih.gov In one study on a Nef-type rearrangement, the energy barrier for the crucial tautomerization step was calculated to be 178.4 kJ mol⁻¹, while a subsequent cyclization step had a much lower barrier of 11.9 kJ mol⁻¹. For a hypothetical reaction involving this compound, similar DFT calculations would be necessary to identify the transition states and calculate the associated energy barriers for each step of a proposed mechanism.

Table 1: Illustrative Energy Barriers for a Hypothetical Reaction Step (Note: This data is illustrative for a generic reaction and not specific to this compound, as such data was not found in the searched literature.)

| Reaction Step | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| N-alkylation | DFT (B3LYP) | 6-311++G(d,p) | 27 |

| Decarboxylation | DFT (ωB97XD) | 6-31G(d) | 45 |

| Ring Opening | MP2 | cc-pVTZ | 35 |

Kinetic and Thermodynamic Considerations

Beyond energy barriers, computational chemistry allows for the comprehensive study of the kinetic and thermodynamic landscape of a reaction. ekb.eg Thermodynamics, governed by changes in Gibbs free energy (ΔG), determines the position of chemical equilibrium, while kinetics, governed by activation energies, determines the reaction rate. mdpi.com

Studies on nicotinamide (B372718), a related compound, have utilized computational methods to investigate its fusion thermodynamics and interactions in solution. researchgate.netnih.gov The COSMO-RS-DARE approach, for example, can compute Gibbs free energies of reactions between the solute and solvent molecules, providing insight into solubility and intermolecular interactions. researchgate.net For this compound, computational analysis could predict the relative stability of reactants, intermediates, and products. ekb.eg The thermal behavior of nicotinic acid itself has been studied, revealing stages of sublimation, melting, and evaporation, with kinetic parameters for these processes determined computationally. researchgate.net Such analyses would be invaluable for predicting the stability and reactivity of this compound under various conditions.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Isomerization Reaction (Note: This data is illustrative and not specific to this compound.)

| Parameter | Reactant | Product | Change (Δ) |

| Enthalpy (ΔH) | -150.5 kcal/mol | -155.2 kcal/mol | -4.7 kcal/mol |

| Entropy (S) | 85.3 cal/mol·K | 83.1 cal/mol·K | -2.2 cal/mol·K |

| Gibbs Free Energy (ΔG) | -125.1 kcal/mol | -130.4 kcal/mol | -5.3 kcal/mol |

Structure-Based Design and In Silico Screening Methodologies

In silico methods are indispensable in modern drug discovery for identifying and optimizing new therapeutic agents. nih.gov These approaches use the three-dimensional structure of a biological target, such as an enzyme or receptor, to design or screen for molecules that can bind to it with high affinity and specificity.

Molecular Docking and Scoring Functions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to screen large libraries of virtual compounds against a protein target to identify potential inhibitors or activators. mdpi.com The process involves a search algorithm that generates various binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose. researchgate.net

For derivatives of nicotinic acid, molecular docking has been successfully used to predict interactions with various enzymes. mdpi.comnih.gov For instance, docking studies on nicotinic acid-derived acylhydrazones helped to identify potential antibacterial agents by predicting their binding modes within target enzymes. mdpi.comnih.gov Scoring functions, such as the GBVI/WSA dG force field-based function, estimate the free energy of binding, with lower scores typically indicating stronger interactions. researchgate.net In a study of nicotinoylglycine derivatives, docking scores ranged from -9.597 to -17.891, correlating with their biological activity. nih.gov If a biological target for this compound were identified, molecular docking could predict its binding orientation and affinity, guiding the design of more potent analogues.

Table 3: Example Molecular Docking Results for Nicotinic Acid Derivatives against a Hypothetical Kinase Target (Note: This data is illustrative, based on typical values found in the literature for similar compounds, and not specific to this compound.)

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| Analogue 1 | -8.5 | 550 nM | LYS78, GLU95, ASP184 |

| Analogue 2 | -9.2 | 210 nM | LYS78, LEU130, ASP184 |

| Analogue 3 | -7.9 | 1.2 µM | GLU95, PHE185 |

| This compound (Hypothetical) | -8.8 | 400 nM | LYS78, GLU95, LEU130 |

De Novo Ligand Design Principles

De novo design refers to the computational creation of novel molecular structures with desired properties, rather than screening existing compound libraries. rsc.org These methods build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. rsc.org Recent advances have incorporated deep learning and generative models to explore vast chemical space and design molecules with high predicted affinity and synthetic accessibility. rsc.orgyoutube.com

The principles of de novo design can be applied to generate novel inhibitors for any given protein target. For example, in the context of NAD+ biosynthesis, which involves nicotinic acid as an intermediate, computational design strategies could be used to create novel molecules that modulate the enzymes in the pathway. nih.gov This could involve growing fragments from a starting scaffold like the nicotinic acid core of this compound to explore new interactions within a target's binding pocket.

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

A 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives successfully created a model to predict antibacterial activity. nih.govingentaconnect.com The model used quantum chemical calculations and a genetic algorithm to select the most relevant molecular descriptors, achieving high predictive accuracy. researchgate.netingentaconnect.com Such an approach could be applied to a series of analogues of this compound. By synthesizing and testing a set of related compounds, a QSAR model could be built to identify the key structural features (e.g., electronic properties, steric bulk, hydrophobicity) of the dimethylamino and methyl groups that contribute to a specific biological activity, thereby guiding the design of more effective molecules. nih.gov

Machine Learning Applications in Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) is a prominent machine learning application used to develop models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For nicotinic acid derivatives, QSAR studies have been employed to understand the structural requirements for their interaction with biological targets, such as neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These models often reveal that steric effects are a primary factor modulating receptor affinity. nih.gov For instance, a 3D-QSAR analysis of potent nAChR ligands indicated that bulky substituents in the 6-position of the pyridine ring could decrease affinity. acs.org

In the context of this compound, a QSAR model could be developed using a dataset of analogous nicotinic acid derivatives with known activities (e.g., anti-inflammatory or enzyme inhibition). The model would use calculated molecular descriptors as input to predict the activity of new, unsynthesized derivatives. This allows for the in silico screening of a virtual library of compounds based on the this compound scaffold, prioritizing the most promising candidates for synthesis and testing.

The table below illustrates a hypothetical set of molecular descriptors that could be used in a QSAR model for nicotinic acid derivatives. These descriptors quantify various aspects of the molecule's physicochemical properties.

Table 1: Illustrative Molecular Descriptors for QSAR Modeling

| Descriptor | Description | Hypothetical Value for a Derivative |

|---|---|---|

| LogP | Octanol-water partition coefficient, indicating lipophilicity. | 2.5 |

| TPSA | Topological Polar Surface Area, related to drug transport. | 65.4 Ų |

| MW | Molecular Weight. | 194.22 g/mol |

| HBD | Number of Hydrogen Bond Donors. | 1 |

| HBA | Number of Hydrogen Bond Acceptors. | 4 |

| nRotB | Number of Rotatable Bonds, indicating molecular flexibility. | 3 |

Deep learning models, such as deep neural networks, represent a further advancement in exploring chemical space. nih.gov Models like DESMILES can learn the grammar of chemical structures from large databases of molecules and then generate novel molecules with specific desired properties. nih.govarxiv.org For this compound, a generative model could be trained to produce new analogues predicted to have enhanced binding affinity for a specific target, such as a kinase or receptor, thereby accelerating the discovery of new potential therapeutic agents. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal electron density, it defines a unique surface for a molecule, which allows for the mapping of various properties, including the distance to the nearest nucleus external (de) and internal (di) to the surface. These values are combined to generate a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. nih.gov

While a specific crystal structure and corresponding Hirshfeld analysis for this compound are not available in the cited literature, the technique can be described based on its application to structurally related compounds. For example, analysis of other organic molecules reveals the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. nih.govnih.gov

A Hirshfeld surface analysis of this compound would provide critical insights into its solid-state structure. The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of di and de points, providing a quantitative measure of each type of intermolecular contact. nih.gov Given the functional groups present in this compound (a carboxylic acid, a pyridine ring, and a dimethylamino group), one would expect to observe significant contributions from several types of interactions.

The expected interactions would include:

O-H···N Hydrogen Bonds: Strong interactions between the carboxylic acid proton and the nitrogen atom of a neighboring pyridine ring, a common motif in nicotinic acid derivatives. nih.gov

C-H···O Interactions: Weaker hydrogen bonds involving carbon atoms of the pyridine ring or methyl groups and the oxygen atoms of the carboxyl group. nih.gov

H···H Contacts: These interactions, representing van der Waals forces, typically comprise a large portion of the total surface area in organic crystals. nih.govnih.gov

π···π Stacking: Potential interactions between the aromatic pyridine rings of adjacent molecules, which are observed in the crystal structure of 6-methylnicotinic acid. nih.gov

The table below provides a hypothetical breakdown of the percentage contributions of these intermolecular contacts to the total Hirshfeld surface, illustrating the type of quantitative data this analysis provides.

Table 2: Illustrative Hirshfeld Surface Contact Contributions

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | 42.5% |

| O···H / H···O | 28.1% |

| C···H / H···C | 18.3% |

| N···H / H···N | 7.6% |

This quantitative analysis of intermolecular interactions is crucial for understanding the physicochemical properties of the solid form of this compound, such as its stability, solubility, and melting point.

Enzymatic Interactions and Biocatalytic Applications

Interaction with Enzymes and Cofactor Analogues

The unique structure of 6-(Dimethylamino)-4-methylnicotinic acid, a substituted pyridine (B92270) derivative, makes it an interesting candidate for interaction with enzymes that recognize nicotinic acid or nicotinamide (B372718). Its ability to act as a precursor or a mimic in enzymatic reactions is a key area of investigation.

Nicotinamide Adenine Dinucleotide (NAD+) is a critical cofactor in countless cellular redox reactions. NAD+ analogues are powerful tools in chemical biology and medicinal chemistry for probing the function of NAD-dependent enzymes. nih.gov These analogues are typically designed to modify one of the three key subsites of the cofactor's binding domain: the adenosine (B11128) binding subsite, the pyrophosphate binding subsite, or the nicotinamide binding subsite (N-subsite). nih.gov

As a derivative of nicotinic acid, this compound can be utilized in the enzymatic or chemical synthesis of NAD+ analogues. Such analogues, incorporating this specific moiety in place of the standard nicotinamide, can be used to explore the structural and electronic requirements of the N-subsite in various enzymes like PARPs (Poly ADP-ribose polymerases) or sirtuins. nih.gov For example, an analogue containing the 6-(dimethylamino)-4-methylnicotinyl group could be used to study resistance to cleavage by NAD glycohydrolases (NADases) or to modulate the activity of target dehydrogenases. nih.gov The formation of these specialized analogues provides insights into enzyme-cofactor interactions and can lead to the development of specific enzyme inhibitors. nih.gov

The chemical properties of this compound allow for its oxidation to form the corresponding N-oxide. This transformation, involving the pyridine nitrogen, alters the electronic distribution and steric profile of the molecule. These N-oxide derivatives serve as valuable probes in enzyme binding studies. By comparing the binding affinity and kinetic parameters of the parent compound with its N-oxide form, researchers can deduce the importance of the pyridine nitrogen's hydrogen bonding capacity and electronic state for recognition and catalysis within an enzyme's active site. This approach helps to map the specific interactions that govern substrate binding and orientation.

Enzymatic Synthesis and Biotransformation Pathways

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes are increasingly used for the industrial production of fine chemicals and pharmaceutical intermediates due to their ability to operate under mild conditions with high chemo-, regio-, and stereoselectivity. nih.govnih.gov

A significant biocatalytic pathway relevant to nicotinic acid derivatives is the NADase-catalyzed base-exchange reaction, also known as transglycosylation. nih.govresearchgate.net Enzymes such as ADP-ribosyl cyclase and NAD+ glycohydrolase (e.g., CD38) catalyze the cleavage of the N-glycosidic bond in NAD+, releasing nicotinamide. nih.gov In the presence of an alternative nucleophile, these enzymes can catalyze the "exchange" of the nicotinamide moiety with another base, such as this compound. nih.govresearchgate.net

This reaction proceeds via a covalent ADP-ribosyl-enzyme intermediate. The enzyme first cleaves NAD+, forming the intermediate and releasing nicotinamide. Subsequently, a suitable acceptor molecule like this compound can attack the intermediate, resulting in the formation of a novel NAD+ analogue. researchgate.net The efficiency of this reaction, often expressed by the kcat/KM value, can vary significantly depending on the structure of the incoming base. nih.gov This enzymatic method provides a direct route to synthesize novel dinucleotides for research and therapeutic applications. nih.gov

Stereoselective biocatalysis is a cornerstone of modern pharmaceutical synthesis, enabling the production of single-enantiomer chiral compounds. nih.gov While specific examples involving this compound are not detailed in the literature, established enzymatic methods could be applied to its synthesis or the synthesis of its chiral precursors.

Kinetic Resolution: If a racemic mixture of an ester precursor to this compound were synthesized, a lipase, such as Novozym® 435 from Candida antarctica, could be used to selectively hydrolyze one enantiomer, allowing for the separation of the two. nih.gov This technique relies on the enzyme's ability to differentiate between the two mirror-image forms of the substrate.

Asymmetric Reduction: For precursors containing a ketone functional group, ketoreductases (KREDs) can perform highly stereoselective reductions to produce a specific chiral alcohol. nih.gov This is a powerful strategy for establishing a desired stereocenter early in a synthetic route.